molecular formula C17H17N3O4 B2973712 N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-47-7

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2973712
CAS No.: 941890-47-7
M. Wt: 327.34
InChI Key: TXISWNSHXFERTP-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a pyrrolidinone moiety, and an oxalamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the oxalamide linkage: The furan-2-ylmethylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the pyrrolidinone moiety: The final step involves coupling the oxalamide intermediate with 3-(2-oxopyrrolidin-1-yl)phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, nitrating agents, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxalamide linkage would produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamide: Lacks the pyrrolidinone moiety.

    N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Has an acetamide linkage instead of an oxalamide.

Uniqueness

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the combination of its furan, pyrrolidinone, and oxalamide functionalities, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15-7-2-8-20(15)13-5-1-4-12(10-13)19-17(23)16(22)18-11-14-6-3-9-24-14/h1,3-6,9-10H,2,7-8,11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXISWNSHXFERTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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